Dehydronitrosonisoldipine

Description

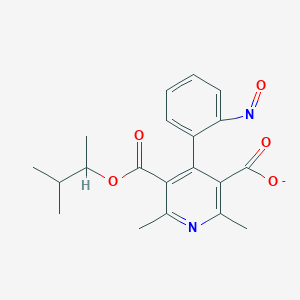

Structure

3D Structure

Properties

IUPAC Name |

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMSLPIJQICBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87375-91-5 | |

| Record name | 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dehydronitrosonisoldipine: A Technical Guide to its Synthesis and Discovery as a SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine has emerged as a molecule of significant interest in the field of neurodegenerative disease research. Initially identified as a photodegradation product of the calcium channel blocker Nisoldipine, it has since been discovered to be a potent and irreversible inhibitor of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), a key mediator of programmed axon degeneration. This technical guide provides a comprehensive overview of the synthesis of Dehydronitrosonisoldipine and the pivotal discoveries that have highlighted its therapeutic potential.

Synthesis of Dehydronitrosonisoldipine

Dehydronitrosonisoldipine, with the chemical name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is primarily synthesized through the photodegradation of Nisoldipine.

Experimental Protocol: Photodegradation of Nisoldipine

A general method for the synthesis of Dehydronitrosonisoldipine involves the exposure of a Nisoldipine solution to sunlight.

Materials:

-

Nisoldipine

-

Anhydrous Ethanol

-

Water

-

Solvents for flash chromatography (e.g., ethyl acetate (B1210297), ether)

Procedure:

-

Prepare a solution of Nisoldipine in anhydrous ethanol.

-

Expose the solution to direct sunlight. The duration of exposure is a critical parameter and should be monitored to maximize the yield of the desired product.

-

After sufficient exposure, add water to the reaction mixture to precipitate the crude product.

-

Filter the mixture to isolate the solid.

-

Purify the crude product by flash chromatography. A common solvent system for purification is a mixture of ethyl acetate and ether (e.g., 40:60 v/v).

-

Collect the fractions containing Dehydronitrosonisoldipine and concentrate under reduced pressure to obtain the purified product.

Quantitative Data:

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂N₂O₅ |

| Molecular Weight | 370.41 g/mol |

| CAS Number | 87375-91-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Note: Detailed yield and optimized reaction conditions are not extensively reported in the literature and may require empirical determination.

Discovery as a SARM1 Inhibitor

The therapeutic potential of Dehydronitrosonisoldipine was realized with its identification as a potent inhibitor of SARM1. SARM1 is a central executioner of programmed axonal degeneration, and its inhibition is a promising strategy for the treatment of a wide range of neurodegenerative disorders.

Mechanism of Action

Dehydronitrosonisoldipine is an irreversible inhibitor of SARM1. It is believed to exert its inhibitory effect by covalently modifying cysteine residues within the SARM1 protein. This modification blocks the activation of SARM1's intrinsic NAD+ hydrolase activity, thereby preventing the depletion of NAD+ and subsequent axonal destruction.

Key Experimental Findings

Research has demonstrated that Dehydronitrosonisoldipine effectively inhibits SARM1-mediated processes in cellular models.

Quantitative Biological Data:

| Parameter | Value | Reference |

| IC₅₀ for SARM1 in SARM1-dN-expression cells | 4 µM | [1] |

This IC₅₀ value indicates the concentration of Dehydronitrosonisoldipine required to inhibit 50% of SARM1 activity in the specified cellular assay.

Experimental Protocol: SARM1 Inhibition Assay (General Overview)

The inhibitory activity of Dehydronitrosonisoldipine on SARM1 can be assessed using various in vitro and cell-based assays. A common approach involves monitoring the NAD+ hydrolase activity of SARM1 in the presence and absence of the inhibitor.

General Steps:

-

SARM1 Expression: Utilize a cell line engineered to express SARM1 or use purified recombinant SARM1 protein.

-

Assay Setup: Incubate the SARM1-expressing cells or purified protein with varying concentrations of Dehydronitrosonisoldipine.

-

SARM1 Activation: Induce SARM1 activation using a known stimulus, such as vincristine (B1662923) or by expressing a constitutively active form of the protein.

-

Measurement of NAD+ levels or cADPR production: Quantify the levels of NAD+ or its breakdown product, cyclic ADP-ribose (cADPR), using methods like HPLC, mass spectrometry, or fluorescent biosensors.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of SARM1 inhibition against the concentration of Dehydronitrosonisoldipine.

Signaling Pathway and Experimental Workflow

SARM1-Mediated Axon Degeneration Pathway

The following diagram illustrates the central role of SARM1 in the axon degeneration pathway and the point of intervention for Dehydronitrosonisoldipine.

Caption: SARM1 activation, a key step in axon degeneration, is inhibited by Dehydronitrosonisoldipine.

Experimental Workflow for Synthesis and Biological Evaluation

The logical flow from synthesis to biological testing of Dehydronitrosonisoldipine is depicted below.

Caption: Workflow from synthesis of Dehydronitrosonisoldipine to its biological evaluation as a SARM1 inhibitor.

Conclusion

Dehydronitrosonisoldipine represents a fascinating example of a molecule repurposed from a known drug's degradation product into a promising therapeutic lead. Its straightforward synthesis via photodegradation and its potent, irreversible inhibition of SARM1 make it a valuable tool for researchers in the field of neurodegeneration. Further studies to optimize its synthesis, fully characterize its pharmacological profile, and evaluate its efficacy in in vivo models of neurodegenerative diseases are warranted to unlock its full therapeutic potential.

References

Dehydronitrosonisoldipine: An In-Depth Technical Guide to its Mechanism of Action as a SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine (B8075430) (dHNN), a derivative of the calcium channel blocker nisoldipine, has emerged as a significant molecule of interest in the field of neuroprotection. Its primary mechanism of action is the irreversible inhibition of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide delineates the molecular interactions and cellular consequences of dHNN's engagement with SARM1, providing a comprehensive overview for researchers and drug development professionals. Through covalent modification of cysteine residues within the SARM1 protein, dHNN effectively blocks its NADase activity, preventing the catastrophic depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) that precedes axonal destruction. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of SARM1

Dehydronitrosonisoldipine functions as an irreversible inhibitor of SARM1.[1] Its mode of action involves the formation of a covalent bond with specific cysteine residues on the SARM1 protein. One study has identified cysteine 311 (C311) within the autoregulatory ARM domain of SARM1 as a target for dHNN.[2] However, the same study noted that mutating C311 only partially reduced the inhibitory effect of dHNN, suggesting that other cysteine residues on SARM1 may also be targets for covalent modification.[1] This covalent interaction is critical as it allosterically inhibits the NADase activity of SARM1, preventing the enzyme from cleaving NAD+.

Quantitative Data on SARM1 Inhibition

The inhibitory potency of dehydronitrosonisoldipine against SARM1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range.

| Compound | Target | Assay Type | IC50 | Reference |

| Dehydronitrosonisoldipine | SARM1 | Not Specified | 4 µM | [Source not explicitly detailing the assay] |

Further quantitative data on the dose-dependent effects of dHNN on NAD+ levels and neuroprotection is needed for a more complete profile.

Signaling Pathway of SARM1-Mediated Axon Degeneration and its Inhibition by Dehydronitrosonisoldipine

SARM1 is a central node in the pathway of programmed axon degeneration, also known as Wallerian degeneration. In healthy neurons, SARM1 is maintained in an inactive state. Upon axonal injury or significant metabolic stress, a cascade of events leads to its activation. The inhibition of this pathway by dHNN is a key therapeutic strategy for preventing axon loss in various neurodegenerative conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of SARM1 inhibitors. Below are representative protocols for key assays.

SARM1 NADase Activity Assay (Fluorogenic)

This assay is used to determine the enzymatic activity of SARM1 and the inhibitory potential of compounds like dHNN.

Principle: The assay utilizes a fluorogenic substrate that mimics NAD+. Upon cleavage by SARM1, a fluorescent product is released, and the increase in fluorescence is proportional to the enzyme's activity.

Materials:

-

Recombinant human SARM1 protein

-

SARM1 assay buffer

-

Fluorogenic SARM1 substrate (e.g., PC6)

-

Dehydronitrosonisoldipine (or other test compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of dehydronitrosonisoldipine in DMSO.

-

In a 96-well plate, add the SARM1 assay buffer.

-

Add the dHNN dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Add recombinant SARM1 protein to all wells except the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the covalent interaction between dHNN and SARM1.

-

Initiate the reaction by adding the fluorogenic SARM1 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 60 minutes).

-

Calculate the rate of reaction for each concentration of dHNN.

-

Plot the reaction rates against the logarithm of the dHNN concentration and fit the data to a dose-response curve to determine the IC50 value.

Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons

This cell-based assay evaluates the ability of dHNN to protect neurons from toxin-induced axon degeneration.

Principle: Primary DRG neurons are cultured and then exposed to a neurotoxin, such as vincristine (B1662923), which activates the SARM1 pathway and causes axon degeneration. The protective effect of dHNN is assessed by quantifying the extent of axon survival.

Materials:

-

Primary DRG neurons

-

Neurobasal medium supplemented with B27 and NGF

-

Vincristine (or other neurotoxin)

-

Dehydronitrosonisoldipine

-

Microfluidic chambers or multi-well plates suitable for neuronal culture

-

Immunostaining reagents (e.g., anti-β-III tubulin antibody)

-

Fluorescence microscope and image analysis software

Procedure:

-

Isolate and culture DRG neurons from embryonic or neonatal rodents.

-

Treat the cultured neurons with various concentrations of dHNN for a specified pre-incubation period.

-

Induce axon degeneration by adding a known concentration of vincristine to the culture medium. Include a vehicle control (no vincristine) and a positive control (vincristine only).

-

Incubate for a period sufficient to induce significant axon degeneration in the positive control group (e.g., 24-48 hours).

-

Fix and immunostain the neurons for an axonal marker (e.g., β-III tubulin).

-

Acquire images of the axonal fields using a fluorescence microscope.

-

Quantify the degree of axon degeneration using an automated image analysis software (e.g., by measuring the fragmentation index or the total area of intact axons).

-

Plot the axon survival or degeneration index against the logarithm of the dHNN concentration to determine the EC50 for neuroprotection.

Quantification of NAD+ and cADPR Levels by LC-MS/MS

This analytical method provides a direct measure of the metabolic consequences of SARM1 inhibition.

Principle: Neuronal cells are treated with a SARM1 activator and dHNN. The intracellular levels of NAD+ and its breakdown product, cADPR, are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured neurons (e.g., DRG neurons)

-

SARM1 activator (e.g., vincristine)

-

Dehydronitrosonisoldipine

-

Methanol for metabolite extraction

-

LC-MS/MS system

Procedure:

-

Culture neurons and treat with dHNN and/or a SARM1 activator as described in the neuroprotection assay.

-

At specified time points, rapidly quench metabolic activity and extract intracellular metabolites using cold methanol.

-

Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

-

Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of NAD+ and cADPR.

-

Normalize the metabolite levels to the total protein content of each sample.

-

Compare the NAD+/cADPR ratios across different treatment conditions to assess the effect of dHNN on SARM1-mediated NAD+ consumption.

Conclusion

Dehydronitrosonisoldipine represents a promising therapeutic candidate for neurodegenerative diseases characterized by axonal loss. Its mechanism of action, centered on the irreversible covalent inhibition of SARM1 NADase activity, provides a clear rationale for its neuroprotective effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug developers working to further characterize dHNN and to discover novel SARM1 inhibitors. Future research should focus on obtaining more extensive quantitative data for dHNN, including its dose-dependent effects on neuronal NAD+ and cADPR levels, and on elucidating the full spectrum of its covalent interactions with SARM1.

References

Unveiling the Neuroprotective Potential: A Technical Guide to the Biological Activity of Dehydronitrosonisoldipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine, a derivative of the well-known calcium channel blocker Nisoldipine, has emerged as a molecule of significant interest in the field of neuroprotection. Unlike its parent compound, which primarily targets cardiovascular conditions, Dehydronitrosonisoldipine exhibits a distinct and potent biological activity centered on the inhibition of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1), a key executioner of programmed axon degeneration. This technical guide provides an in-depth overview of the biological activity of Dehydronitrosonisoldipine, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Biological Activity: SARM1 Inhibition

The primary biological function of Dehydronitrosonisoldipine is its irreversible inhibition of SARM1. SARM1 is a crucial enzyme in the pathway of Wallerian degeneration, a process of active axonal self-destruction triggered by injury or disease. The activation of SARM1's intrinsic NADase activity leads to the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cellular metabolite, and the production of cyclic ADP-ribose (cADPR), ultimately culminating in axonal demise.

Dehydronitrosonisoldipine acts as a potent, cell-permeant inhibitor of SARM1, exhibiting activity in the single-digit micromolar range.[1] Its mechanism of action involves the covalent modification of a specific cysteine residue, C311, located in the allosteric ARM (Armadillo/HEAT repeat) domain of the SARM1 protein.[1] This modification stabilizes SARM1 in its autoinhibited state, preventing its activation and subsequent NADase activity.

Quantitative Data on SARM1 Inhibition

While a precise IC50 value is not consistently reported in the literature, the potency of Dehydronitrosonisoldipine (dHNN) has been described as being in the low micromolar range.

| Compound | Target | Potency | Cell Permeability | Mechanism of Action | Reference |

| Dehydronitrosonisoldipine (dHNN) | SARM1 | Single-digit μM | Cell-permeant | Irreversible covalent modification of C311 in the ARM domain | [1] |

Signaling Pathway of SARM1-Mediated Axon Degeneration

The following diagram illustrates the signaling cascade leading to axon degeneration and the point of intervention for Dehydronitrosonisoldipine.

Caption: SARM1 signaling pathway and inhibition by Dehydronitrosonisoldipine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Dehydronitrosonisoldipine's biological activity.

SARM1 NADase Activity Assay

This protocol is adapted from methods utilizing commercially available NAD+/NADH detection kits to quantify SARM1's enzymatic activity.

Objective: To measure the rate of NAD+ consumption by recombinant SARM1 in the presence and absence of Dehydronitrosonisoldipine.

Materials:

-

Recombinant full-length SARM1 protein

-

Dehydronitrosonisoldipine

-

NAD+ solution

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

NAD/NADH-Glo™ Assay kit (Promega) or similar

-

96-well white, flat-bottom microplates

-

Microplate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of Dehydronitrosonisoldipine in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Dehydronitrosonisoldipine dilution or vehicle control (DMSO)

-

Recombinant SARM1 protein (final concentration typically in the ng/µL range)

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ solution to each well to a final concentration of approximately 50 µM.

-

Kinetic Measurement: Immediately begin measuring the luminescence at regular intervals (e.g., every 5 minutes for 1-2 hours) according to the NAD/NADH-Glo™ Assay kit manufacturer's instructions. The kit's enzymes cycle NAD+ to generate a luminescent signal that is proportional to the NAD+ concentration.

-

Data Analysis: Calculate the rate of NAD+ depletion for each condition by plotting luminescence versus time. Determine the percentage of inhibition at each concentration of Dehydronitrosonisoldipine and calculate the IC50 value.

Caption: Experimental workflow for the SARM1 NADase activity assay.

Measurement of cADPR Levels in Neurons

This protocol outlines the general steps for quantifying intracellular cADPR levels in neuronal cell cultures treated with Dehydronitrosonisoldipine, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the effect of Dehydronitrosonisoldipine on basal and induced cADPR production in neurons.

Materials:

-

Neuronal cell culture (e.g., primary dorsal root ganglion (DRG) neurons)

-

Dehydronitrosonisoldipine

-

Axon degeneration-inducing agent (e.g., Vincristine)

-

Cell lysis buffer

-

Internal standards for LC-MS/MS

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture neurons according to standard protocols. Treat the cells with Dehydronitrosonisoldipine or vehicle control for a specified duration. To measure the effect on induced cADPR production, co-treat with an axon degeneration-inducing agent like vincristine.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet proteins and cellular debris.

-

-

Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards for quantification.

-

LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify cADPR based on its unique parent and fragment ion masses.

-

Data Analysis: Quantify the amount of cADPR in each sample by comparing its peak area to that of the internal standard. Normalize the cADPR levels to the total protein concentration of the cell lysate.

Caption: Workflow for measuring cADPR levels in neurons.

Synthesis of Dehydronitrosonisoldipine

Conclusion

Dehydronitrosonisoldipine represents a promising lead compound for the development of therapeutics targeting neurodegenerative diseases. Its distinct mechanism of action as a potent, irreversible inhibitor of SARM1 sets it apart from its parent compound, Nisoldipine. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of Dehydronitrosonisoldipine and the broader field of SARM1-mediated neurodegeneration. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its neuroprotective effects into clinical applications.

References

Dehydronitrosonisoldipine: A Key Metabolite of Nisoldipine with Novel Pharmacological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4). A major metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine (B92270) analog, dehydronitrosonisoldipine (B8075430), also referred to as dehydro nisoldipine. This metabolite has historically been considered in the context of nisoldipine's pharmacokinetic profile and its contribution to the overall pharmacological effect. However, recent groundbreaking research has unveiled a novel and potentially significant therapeutic activity of dehydronitrosonisoldipine as a covalent inhibitor of Sterile Alpha and TIR Motif containing 1 (SARM1), a key mediator of axonal degeneration. This technical guide provides a comprehensive overview of dehydronitrosonisoldipine, summarizing its formation, pharmacokinetic profile, and analytical quantification methods. Furthermore, it delves into its newly discovered role as a SARM1 inhibitor, presenting the underlying signaling pathway and potential implications for neuroprotective therapies.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is, however, limited by its low oral bioavailability (approximately 5%) due to extensive pre-systemic metabolism in the gut wall and liver.[3][4] The primary enzyme responsible for this metabolism is CYP3A4.[5] One of the main metabolic transformations is the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of dehydronitrosonisoldipine.[6] While the focus has traditionally been on the parent drug's activity, understanding the profile of its major metabolites is crucial for a complete picture of its disposition and potential for drug-drug interactions and off-target effects.

Recent studies have illuminated an unexpected pharmacological activity of dehydronitrosonisoldipine, independent of calcium channel blockade. It has been identified as a potent inhibitor of SARM1, an enzyme that plays a critical role in the initiation of programmed axonal degeneration, also known as Wallerian degeneration.[7][8] This discovery opens up new avenues for the therapeutic application of this metabolite, particularly in the context of neurodegenerative diseases and nerve injury.

This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the metabolism of nisoldipine to dehydronitrosonisoldipine, methods for its quantification, and a thorough exploration of its novel role as a SARM1 inhibitor.

Metabolism of Nisoldipine to Dehydronitrosonisoldipine

The biotransformation of nisoldipine is a rapid and extensive process. The dehydrogenation of the dihydropyridine ring is a key metabolic step, leading to the formation of dehydronitrosonisoldipine.

Enzymatic Reaction:

-

Substrate: Nisoldipine

-

Enzyme: Cytochrome P450 3A4 (CYP3A4)

-

Reaction Type: Dehydrogenation (Oxidation)

-

Product: Dehydronitrosonisoldipine

This reaction primarily occurs in the enterocytes of the small intestine and in hepatocytes.[4] The formation of dehydronitrosonisoldipine renders the molecule inactive as a calcium channel blocker, as the dihydropyridine moiety is essential for this activity.

dot

Metabolic conversion of Nisoldipine.

Quantitative Data

While specific human pharmacokinetic data for dehydronitrosonisoldipine is limited, studies on nisoldipine metabolism provide some insights. One study noted that the plasma concentration of a potentially active metabolite of m-nisoldipine (B53548) was approximately equal to that of the parent compound in rats.[9] Another active hydroxylated metabolite of nisoldipine has been reported to have about 10% of the activity of the parent compound.[1]

| Parameter | Nisoldipine | Dehydronitrosonisoldipine | Reference |

| Bioavailability | ~5% | Data not available | [3] |

| Protein Binding | >99% | Data not available | [2] |

| Elimination Half-Life | 7-12 hours | Data not available | [5] |

| Metabolizing Enzyme | CYP3A4 | Not applicable (is a metabolite) | [5] |

| Active Metabolite (Hydroxylated) | - | ~10% activity of parent drug | [1] |

Experimental Protocols

Quantification of Dehydronitrosonisoldipine in Plasma by LC-MS/MS

This protocol is adapted from a method developed for the simultaneous determination of m-nisoldipine and its metabolites in rat plasma.[9]

4.1.1. Sample Preparation

-

Plasma Collection: Collect blood samples in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from endogenous plasma components and other metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dehydronitrosonisoldipine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion of a standard).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Optimization: Optimize cone voltage and collision energy for each analyte and the internal standard to achieve maximum sensitivity.

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medicine.com [medicine.com]

- 3. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nisoldipine - Wikipedia [en.wikipedia.org]

- 6. norman-network.com [norman-network.com]

- 7. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate | eLife [elifesciences.org]

- 8. Permeant fluorescent probes visualize the activation of SARM1 and uncover an anti-neurodegenerative drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

An In-Depth Technical Guide to the In Vitro Stability of Dehydronitrosonisoldipine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the in vitro stability of Dehydronitrosonisoldipine is not publicly available. This guide provides a comprehensive framework based on established principles of in vitro drug stability testing, which can be applied to assess the stability of Dehydronitrosonisoldipine. The data and degradation pathways presented herein are hypothetical and for illustrative purposes.

Introduction

The in vitro stability of a drug candidate is a critical parameter evaluated during early drug discovery and development.[1][2] These studies are essential for predicting a compound's metabolic fate, bioavailability, and potential for degradation under various physiological and environmental conditions.[1][2] Dehydronitrosonisoldipine, a derivative of the dihydropyridine (B1217469) class of calcium channel blockers, is expected to undergo metabolic and chemical degradation. This guide outlines the core experimental protocols and data analysis techniques necessary to thoroughly characterize its in vitro stability profile.

In Vitro Metabolic Stability

Metabolic stability assays are performed to understand a compound's susceptibility to biotransformation, primarily by hepatic enzymes.[2] These studies provide data to calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2).[1][2][3]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of a test compound like Dehydronitrosonisoldipine using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[4][5]

Materials:

-

Dehydronitrosonisoldipine (test compound)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate (B84403) Buffer (pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

-

Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

Procedure:

-

Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Dilute the pooled human liver microsomes to the desired protein concentration (typically 0.2-0.5 mg/mL) in potassium phosphate buffer.[4][5]

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, combine the liver microsomes, buffer, and the test compound at a final concentration typically between 1-10 µM.[4][5] Pre-incubate the mixture at 37°C for a few minutes.[1][4]

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1][5]

-

Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5] The 0-minute time point serves as the initial concentration reference.

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1] This step also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[4]

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1][6]

Data Presentation: Hypothetical Metabolic Stability of Dehydronitrosonisoldipine

The following table summarizes hypothetical data from an in vitro metabolic stability assay.

| Time (minutes) | % Dehydronitrosonisoldipine Remaining (Mean ± SD, n=3) |

| 0 | 100 ± 0 |

| 5 | 85.2 ± 3.1 |

| 15 | 60.5 ± 2.5 |

| 30 | 35.8 ± 1.9 |

| 45 | 18.9 ± 1.2 |

| 60 | 8.1 ± 0.8 |

From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[3]

Visualization: Metabolic Stability Experimental Workflow

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish the intrinsic stability of a drug substance.[7][8] These studies help in developing stability-indicating analytical methods.[7][9]

Experimental Protocol: Forced Degradation

Objective: To evaluate the stability of Dehydronitrosonisoldipine under various stress conditions as mandated by ICH guidelines.[7]

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

-

Sample Preparation: Prepare solutions of Dehydronitrosonisoldipine (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid drug is used.

-

Incubation: Expose the samples to the specified conditions for the designated time.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the incubation period.

-

Dilution: Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method, often coupled with a PDA detector and a mass spectrometer (LC-MS) to separate and identify the parent drug and any degradation products.[6][10]

Data Presentation: Hypothetical Forced Degradation of Dehydronitrosonisoldipine

| Stress Condition | % Assay of Dehydronitrosonisoldipine | % Degradation | Major Degradation Products (Hypothetical) |

| 0.1 N HCl, 60°C, 24h | 78.5 | 21.5 | DNP-1 (Hydrolysis product) |

| 0.1 N NaOH, 60°C, 24h | 65.2 | 34.8 | DNP-2 (Rearrangement product) |

| Water, 60°C, 24h | 98.1 | 1.9 | Not significant |

| 3% H₂O₂, RT, 24h | 55.9 | 44.1 | DNP-3 (N-oxide) |

| Thermal (Solid), 80°C, 48h | 99.5 | 0.5 | Not significant |

| Photolytic | 82.3 | 17.7 | DNP-4 (Oxidative dimer) |

Visualization: Hypothetical Degradation Pathway

The dihydropyridine ring is susceptible to oxidation, which is a common degradation pathway for this class of compounds.

Analytical Methodologies

The accurate assessment of in vitro stability relies on robust analytical methods.[6]

-

High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for separating the parent drug from its metabolites or degradation products.[7][11] A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[7][10]

-

Mass Spectrometry (MS): When coupled with LC, MS provides sensitive and specific quantification of the analyte (LC-MS/MS) and enables the structural elucidation of unknown metabolites and degradation products.[2][6]

Conclusion

While specific data for Dehydronitrosonisoldipine is not yet published, this guide provides the necessary framework for its in vitro stability assessment. A combination of metabolic stability assays using liver fractions and comprehensive forced degradation studies will elucidate its degradation pathways, determine its intrinsic stability, and predict its in vivo metabolic fate. The resulting data is crucial for lead optimization, formulation development, and regulatory submissions.

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles [mdpi.com]

- 11. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydronitrosonisoldipine: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dehydronitrosonisoldipine (B8075430), a key derivative and impurity of the calcium channel blocker nisoldipine. Understanding the solubility of this compound is critical for its isolation, purification, and the development of analytical methods for its detection and quantification in pharmaceutical formulations. This document summarizes available quantitative solubility data, provides detailed experimental protocols for solubility determination, and outlines a suitable analytical method for concentration measurement.

Core Solubility Data

Quantitative solubility data for dehydronitrosonisoldipine in a wide range of organic solvents is not extensively available in public literature. However, data in dimethyl sulfoxide (B87167) (DMSO) has been reported, and the solubility of structurally similar dihydropyridine (B1217469) derivatives can provide valuable insights into its expected behavior in other common organic solvents.

Table 1: Quantitative Solubility of Dehydronitrosonisoldipine

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molarity (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25 | 90 - 100 | ~243 - 270 | [1] |

Note: The solubility in DMSO may require ultrasonication to achieve complete dissolution.[1]

Table 2: Estimated Solubility Profile of Dehydronitrosonisoldipine Based on Structurally Similar Dihydropyridine Derivatives

The following table presents solubility data for other dihydropyridine derivatives in common organic solvents. This data can be used to estimate the solubility of dehydronitrosonisoldipine, given the shared core chemical structure. It is important to note that these values are estimations and should be confirmed experimentally for dehydronitrosonisoldipine.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Predicted Solubility of Dehydronitrosonisoldipine | Rationale Based on Dihydropyridine Analogs |

| Methanol | CH₃OH | 32.04 | Moderate | Dihydropyridine derivatives generally exhibit moderate solubility in lower alcohols.[2] |

| Ethanol (B145695) | C₂H₅OH | 46.07 | Moderate | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, leading to moderate solubility.[2] |

| Acetone (B3395972) | C₃H₆O | 58.08 | High | As a polar aprotic solvent, acetone is often a good solvent for many organic compounds, including dihydropyridines.[2] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Moderate to High | This ester is a moderately polar solvent that can effectively solvate dihydropyridine structures.[2] |

| Acetonitrile (B52724) | C₂H₃N | 41.05 | Moderate | A polar aprotic solvent that is expected to have moderate solvating power for dehydronitrosonisoldipine. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | High | Chlorinated solvents are often effective in dissolving a wide range of organic molecules, including those with aromatic and heterocyclic moieties. |

| Toluene (B28343) | C₇H₈ | 92.14 | Low to Moderate | The aromatic nature of toluene can interact with the phenyl group of dehydronitrosonisoldipine, but its overall non-polar character may limit high solubility. |

| n-Hexane | C₆H₁₄ | 86.18 | Low | As a non-polar aliphatic solvent, hexane (B92381) is unlikely to be a good solvent for the relatively polar dehydronitrosonisoldipine molecule. |

Experimental Protocols

Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Solvent: Use high-purity (e.g., HPLC grade) solvents to minimize the impact of impurities on solubility.

-

Addition of Solute: Add an excess amount of dehydronitrosonisoldipine to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A shaking water bath or an orbital shaker can be used. For poorly soluble compounds, an equilibration time of 24 to 72 hours is often recommended.[3] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the undissolved solid to settle by letting the container stand undisturbed at the same constant temperature for at least 24 hours. Alternatively, centrifugation or filtration can be used to separate the solid phase from the saturated solution. Filtration should be performed using a filter material that does not interact with the solute or solvent (e.g., a PTFE syringe filter).

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Dilution: Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of dehydronitrosonisoldipine in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

-

Calculation: Calculate the solubility of dehydronitrosonisoldipine in the original solvent by taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantification of dehydronitrosonisoldipine in solubility studies. The following is a proposed starting method based on methods developed for the parent compound, nisoldipine, and its impurities.[4]

Table 3: Proposed HPLC-UV Method Parameters for Dehydronitrosonisoldipine Quantification

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v). The ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 238 nm (based on the chromophore of the dihydropyridine ring) |

| Run Time | Approximately 10 minutes |

Method Validation Workflow:

Caption: Key parameters for the validation of the analytical method.

Protocol for Method Validation:

-

Standard Solutions: Prepare a stock solution of dehydronitrosonisoldipine of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

-

Linearity and Range: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

-

Accuracy: Determine the accuracy of the method by analyzing samples with known concentrations of dehydronitrosonisoldipine (e.g., by spiking a blank solvent matrix). The accuracy is expressed as the percentage recovery of the known amount.

-

Precision: Assess the precision of the method by repeatedly analyzing the same sample. This should include repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is typically expressed as the relative standard deviation (RSD).

-

Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components that may be expected to be present (e.g., impurities or degradation products). This can be assessed by analyzing stressed samples (e.g., exposed to acid, base, heat, light, or oxidizing agents).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Signaling Pathways and Logical Relationships

The solubility of a drug substance is a critical physicochemical property that influences its entire development lifecycle, from discovery to formulation.

References

Spectroscopic and Analytical Profile of Dehydronitrosonisoldipine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine is a principal photodecomposition product of the calcium channel blocker nisoldipine (B1678946). Its formation involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) moiety and the reduction of the nitro group to a nitroso group. This guide provides a summary of the available analytical techniques used for its characterization and the experimental workflows related to its formation. Due to the limited availability of public domain data, this guide will focus on the analytical methodologies for its identification and the logical pathway of its formation rather than presenting specific NMR and MS spectral data.

Formation Pathway of Dehydronitrosonisoldipine

Dehydronitrosonisoldipine, the 4-(2-nitrosophenyl) pyridine analogue of nisoldipine, is primarily formed through the photochemical degradation of nisoldipine upon exposure to daylight and UV light.[1][2] The reaction proceeds via a dual transformation: the oxidation of the 1,4-dihydropyridine (B1200194) ring to a more stable pyridine ring and the reduction of the 2-nitro group on the phenyl substituent to a nitroso group.

Caption: Formation of Dehydronitrosonisoldipine from Nisoldipine.

Analytical Methodologies

The characterization and quantification of Dehydronitrosonisoldipine are primarily achieved through chromatographic and spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for monitoring the formation of Dehydronitrosonisoldipine during the photodegradation of solid-state nisoldipine.[1]

Experimental Protocol (General)

A typical HPLC protocol for the analysis of nisoldipine and its degradation products would involve the following steps. Please note that specific parameters may vary based on the instrumentation and column used.

-

Sample Preparation: A solution of nisoldipine exposed to light is prepared, and aliquots are taken at various time intervals.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

-

Detection: UV detection at a wavelength where both nisoldipine and Dehydronitrosonisoldipine show significant absorbance.

-

Quantification: The concentration of Dehydronitrosonisoldipine is determined by comparing its peak area to that of a reference standard.

Caption: General workflow for HPLC analysis of Dehydronitrosonisoldipine.

UV Derivative Spectrophotometry

UV derivative spectrophotometry has been utilized to study the photodecomposition of nisoldipine to Dehydronitrosonisoldipine.[2] This technique can enhance the resolution of spectral features and allow for the quantification of an analyte in the presence of interfering substances.

Experimental Protocol (General)

-

Sample Preparation: Solutions of nisoldipine are exposed to a light source.

-

Spectrophotometer: A UV-Vis spectrophotometer capable of recording derivative spectra is used.

-

Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range.

-

Derivative Calculation: The first or second derivative of the absorption spectrum is calculated.

-

Quantification: The amplitude of a specific peak in the derivative spectrum, which is proportional to the concentration of Dehydronitrosonisoldipine, is measured.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatization of the dihydropyridine ring would lead to the disappearance of the signals corresponding to the C4-H and N-H protons of the dihydropyridine ring. The remaining signals for the methyl and isobutyl ester groups, as well as the aromatic protons of the 2-nitrosophenyl group, would be present, likely with some shifts due to the change in the electronic environment.

-

¹³C NMR: The carbon signals of the dihydropyridine ring would be replaced by signals characteristic of a pyridine ring. The chemical shifts of the carbons in the ester groups and the phenyl ring would also be affected by the structural changes.

Mass Spectrometry (MS)

The mass spectrum of Dehydronitrosonisoldipine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to differ from that of nisoldipine due to the presence of the pyridine ring and the nitroso group, providing a means of structural confirmation.

Data Tables

Due to the absence of specific quantitative data in the public domain, the following tables are presented as templates that would be populated upon the availability of experimental results.

Table 1: Hypothetical ¹H NMR Data for Dehydronitrosonisoldipine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

Table 2: Hypothetical ¹³C NMR Data for Dehydronitrosonisoldipine

| Chemical Shift (ppm) | Assignment |

| Data not available | |

Table 3: Hypothetical Mass Spectrometry Data for Dehydronitrosonisoldipine

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

Conclusion

Dehydronitrosonisoldipine is a well-documented photodegradation product of nisoldipine. While its formation and analysis have been described, detailed public spectroscopic data (NMR and MS) are scarce. The analytical methods outlined in this guide, particularly HPLC and UV derivative spectrophotometry, are crucial for its detection and quantification in stability studies of nisoldipine. Further research involving the isolation and full spectroscopic characterization of Dehydronitrosonisoldipine is warranted to provide a complete reference for researchers and drug development professionals.

References

Dehydronitrosonisoldipine and Calcium Channel Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine (B8075430) has recently been identified as a derivative of the L-type calcium channel blocker nisoldipine (B1678946). While its origin suggests a potential interaction with calcium channels, current research highlights its primary role as an irreversible, cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key protein in the pathway of axon degeneration. This technical guide provides a comprehensive overview of the modulation of L-type calcium channels by the parent compound, nisoldipine, as a well-established framework. It then delves into the known pharmacology of dehydronitrosonisoldipine, focusing on its SARM1 inhibitory activity. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the pertinent signaling pathways to facilitate a deeper understanding for researchers in pharmacology and neurobiology.

Introduction to Dihydropyridines and L-type Calcium Channels

1,4-dihydropyridines (DHPs) are a class of organic compounds that are potent modulators of L-type voltage-gated calcium channels (L-VGCCs).[1] These channels are crucial for regulating calcium influx into muscle and neuronal cells, thereby controlling processes such as muscle contraction, neurotransmitter release, and gene expression.[2] Nisoldipine is a well-characterized DHP that functions as a calcium channel antagonist with high affinity for L-type calcium channels, leading to its use in treating hypertension and angina.[3][4] Dehydronitrosonisoldipine is a known photodegradation product of nisoldipine.[5][6] While it has been referred to as a calcium channel antagonist, recent evidence points to a distinct and potent activity as a SARM1 inhibitor.[7][8]

Nisoldipine: A Prototypical L-type Calcium Channel Blocker

The primary mechanism of action for nisoldipine is the blockade of L-type calcium channels.[3] This interaction is state-dependent, with a higher affinity for the open or inactivated states of the channel.[9][10] This state-dependent binding contributes to its vascular selectivity, as the smooth muscle cells of blood vessels have a more depolarized resting membrane potential compared to cardiac muscle.[9] By binding to the α1 subunit of the L-type calcium channel, nisoldipine allosterically modulates the channel, stabilizing it in a non-conducting state and thereby reducing calcium influx.[2]

Quantitative Data: Binding Affinity and Potency of Nisoldipine

The following table summarizes the binding affinities of nisoldipine for L-type calcium channels from various studies.

| Compound | Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Nisoldipine | Rat brain membranes | [3H]nitrendipine | ~1 | ~20 | |

| Nisoldipine | Skeletal muscle membranes | (+)-[3H]PN200-110 | 0.25 | Not Reported | |

| Nisoldipine | Expressed smooth muscle α1C | Not Reported | Not Reported | Not Reported | [10] |

| Nisoldipine | Expressed cardiac α1C | Not Reported | Not Reported | Not Reported | [10] |

Dehydronitrosonisoldipine: A SARM1 Inhibitor

Dehydronitrosonisoldipine has been identified as an irreversible and cell-permeant inhibitor of SARM1.[7] It acts primarily by blocking the activation of SARM1, rather than its enzymatic activities.[7] This compound covalently modifies cysteine residues on SARM1, inhibiting its function in the axon degeneration pathway.[7]

Quantitative Data: SARM1 Inhibition by Dehydronitrosonisoldipine

| Compound | Assay System | Parameter | Value | Reference |

| Dehydronitrosonisoldipine | SARM1-dN-expression cells | IC50 | 4 µM | [7] |

This activity in inhibiting SARM1-mediated cADPR production in neurons suggests its potential for research in neurodegenerative disorders.[7]

Experimental Protocols

Radioligand Binding Assay for Dihydropyridine (B1217469) Receptor Affinity

This protocol is a standard method for determining the binding affinity of compounds like nisoldipine to L-type calcium channels.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a test compound for the dihydropyridine binding site on L-type calcium channels.

Materials:

-

Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat brain, skeletal muscle).

-

Radiolabeled dihydropyridine (e.g., [3H]nitrendipine, (+)-[3H]PN200-110).

-

Unlabeled test compound (e.g., nisoldipine).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

-

Saturation Binding: To determine Kd and Bmax of the radioligand, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine).

-

Competition Binding: To determine the affinity of an unlabeled test compound (Ki), incubate a fixed concentration of radioligand and membrane protein with increasing concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) until equilibrium is reached.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression analysis to determine Kd, Bmax, and IC50 values. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This technique allows for the direct measurement of ion channel activity in response to a test compound.

Objective: To measure the effect of a test compound on the amplitude and kinetics of L-type calcium channel currents.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or transfected cell lines).

-

Patch-clamp amplifier and data acquisition system.

-

Micropipette puller and fire-polisher.

-

Borosilicate glass capillaries.

-

Extracellular solution (containing Ca2+ or Ba2+ as the charge carrier).

-

Intracellular solution (pipette solution, containing a Cs+-based solution to block K+ channels).

-

Test compound (e.g., nisoldipine).

Procedure:

-

Cell Preparation: Plate isolated cells on a glass coverslip in a recording chamber mounted on a microscope.

-

Pipette Fabrication: Pull a glass capillary to a fine tip with a resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.

-

Giga-seal Formation: Fill the pipette with intracellular solution and approach a cell. Apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.

-

Drug Application: Perfuse the test compound at various concentrations onto the cell and record the changes in the calcium channel currents.

-

Data Analysis: Analyze the recorded currents to determine the dose-dependent block of the calcium current and any effects on the voltage-dependence of channel activation and inactivation.

Signaling Pathways and Logical Relationships

L-type Calcium Channel Modulation by Nisoldipine

Caption: Nisoldipine blocks L-type calcium channels, reducing Ca2+ influx and cellular responses.

SARM1-Mediated Axon Degeneration Pathway and Inhibition by Dehydronitrosonisoldipine

Caption: Dehydronitrosonisoldipine inhibits SARM1 activation, a key step in axon degeneration.

Conclusion

Dehydronitrosonisoldipine, a derivative of the L-type calcium channel blocker nisoldipine, has emerged as a molecule with a distinct pharmacological profile. While its structural relationship to nisoldipine implies a potential for calcium channel modulation, the current body of scientific literature lacks detailed quantitative data to substantiate this as its primary mechanism of action. Instead, recent research has compellingly identified dehydronitrosonisoldipine as a potent, irreversible inhibitor of SARM1, a critical regulator of programmed axon degeneration. This discovery shifts the focus of its potential therapeutic applications towards neuroprotective strategies.

This guide has provided a detailed overview of the well-established pharmacology of nisoldipine as a reference for L-type calcium channel modulation, including relevant experimental protocols. In contrast, the available data on dehydronitrosonisoldipine's SARM1 inhibitory activity has been presented, highlighting a novel area of investigation. Future research is needed to fully elucidate any potential off-target effects of dehydronitrosonisoldipine on calcium channels and to further explore its therapeutic potential as a SARM1 inhibitor in the context of neurodegenerative diseases. This dual perspective is crucial for researchers and drug development professionals working with this and related compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The pharmacology of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nisoldipine - Wikipedia [en.wikipedia.org]

- 4. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subunit composition is a major determinant in high affinity binding of a Ca2+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dehydronitrosonisoldipine

Introduction

Dehydronitrosonisoldipine is a derivative of the calcium channel antagonist Nisoldipine and is noted as an irreversible and cell-permeant inhibitor of sterile alpha and TIR motif-containing 1 (SARM1).[1] Its role in research, particularly in the study of neurodegenerative disorders, necessitates accurate and reliable analytical methods for its detection and quantification in various matrices.[1] These application notes provide detailed protocols for the analysis of Dehydronitrosonisoldipine using High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of pharmaceutical compounds. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) are discussed as a potential alternative or confirmatory method.

The stability of a drug substance is a critical quality attribute. Therefore, this document also outlines a protocol for forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method, in line with ICH guidelines.[2][3][4]

Analytical Methods Overview

The selection of an analytical method for Dehydronitrosonisoldipine depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, pharmacokinetic studies).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique for the separation, identification, and quantification of drug substances. When coupled with a UV or Diode Array Detector (DAD), it provides a reliable method for routine analysis.[5][6] For higher sensitivity and specificity, particularly in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For non-volatile compounds like Dehydronitrosonisoldipine, a derivatization step is typically required to increase volatility.[7] GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of Dehydronitrosonisoldipine

This protocol describes a reversed-phase HPLC method for the quantitative analysis of Dehydronitrosonisoldipine in a bulk drug substance or a simple formulation.

1. Materials and Reagents:

-

Dehydronitrosonisoldipine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Trifluoroacetic acid (TFA)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation:

-

HPLC system with a UV or DAD detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% TFA in Water (B).

-

Gradient Program:

-

0-10 min: 60% A

-

10-15 min: 60-80% A

-

15-20 min: 80% A

-

20.1-25 min: 60% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 238 nm (or determined by UV scan of the reference standard)

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Dehydronitrosonisoldipine reference standard in 100 mL of sample diluent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to achieve concentrations in the range of 1-50 µg/mL.

-

Sample Preparation: Prepare the sample to a target concentration within the calibration range using the sample diluent.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of Dehydronitrosonisoldipine in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability-indicating properties of the HPLC method.[2][3]

1. Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

2. Sample Analysis:

-

After exposure to the stress conditions, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration and analyze using the HPLC method described in Protocol 1.

3. Data Evaluation:

-

Evaluate the chromatograms for the appearance of degradation peaks.

-

Assess the peak purity of the main Dehydronitrosonisoldipine peak to ensure no co-eluting degradants.

-

Calculate the percentage of degradation.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC Method Validation

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | |

| - Intraday | < 2% |

| - Interday | < 3% |

| Accuracy (% Recovery) | 98 - 102% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from placebo or degradation products |

Visualizations

Caption: Workflow for Analytical Method Development and Validation.

Caption: Workflow for Forced Degradation Studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. database.ich.org [database.ich.org]

- 5. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Dehydronitrosonisoldipine in Human Plasma using HPLC-MS/MS

Introduction

Dehydronitrosonisoldipine is a metabolite and a primary photodegradation product of nisoldipine, a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] Nisoldipine undergoes extensive metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] Monitoring the levels of its metabolites, such as Dehydronitrosonisoldipine, is crucial for comprehensive pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Dehydronitrosonisoldipine in human plasma. The method utilizes liquid-liquid extraction for sample preparation and tandem mass spectrometry for detection, providing high selectivity and accuracy.

Experimental Protocol

1. Materials and Reagents

-

Dehydronitrosonisoldipine reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled Dehydronitrosonisoldipine or a structurally similar compound like nimodipine)

-

HPLC-grade acetonitrile, methanol, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

-

Sodium hydroxide (B78521) (NaOH)

2. Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Dehydronitrosonisoldipine from human plasma.[4][5]

-

Allow all frozen plasma samples and standards to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 50 µL of 0.1 M NaOH to alkalinize the sample.

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate/hexane (80:20, v/v) as the extraction solvent.[4]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute to ensure complete dissolution.

-